DANSYL-L-VALINE CYCLOHEXYLAMMONIUM
Description
Contextual Significance of Dansyl-L-Valine Cyclohexylammonium within Advanced Analytical Chemistry
In advanced analytical chemistry, there is a continuous demand for sensitive and selective methods for the analysis of complex biological and chemical systems. This compound fits into this context as a specialized reagent and analytical standard. Its primary significance lies in its application as a fluorescent probe for the detection and quantification of molecules with complementary binding sites. The dansyl group is a well-established fluorophore, and its fluorescence is often sensitive to the local environment, providing information about the binding event.
Furthermore, the chirality of the L-valine residue makes this compound particularly important in the field of stereochemistry. The ability to distinguish between enantiomers is critical in many areas, including drug development, where the different enantiomers of a chiral drug can have vastly different physiological effects. This compound can be used as a chiral selector or as a model substrate in the development of new chiral separation techniques.
Historical Development and Evolution of Dansyl Derivatives in Research
The story of this compound is rooted in the broader history of dansyl derivatives in biochemical analysis. The journey began with the introduction of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) as a reagent for labeling primary and secondary amino groups. wikipedia.org This discovery revolutionized protein sequencing and amino acid analysis by providing a highly sensitive fluorescent tag. wikipedia.org The reaction of dansyl chloride with the N-terminal amino acid of a peptide, followed by hydrolysis, yields a fluorescent dansyl-amino acid that can be easily identified, a technique that was instrumental in the early days of protein chemistry.
Over time, the use of dansyl derivatives expanded beyond protein sequencing. Researchers began to synthesize a wide array of dansyl-amino acids, including Dansyl-L-valine, for various applications. These compounds were found to be excellent tools for fluorescence spectroscopy, allowing for the study of protein conformation and dynamics. The formation of their salts, such as the cyclohexylammonium salt, was a further development aimed at improving the stability, solubility, and handling of these compounds for analytical applications. This evolution has led to the availability of a range of dansyl-amino acid derivatives that are now standard reagents in many research laboratories.
Role as a Model Compound and Chiral Probe in Molecular Studies
While specific research focusing exclusively on this compound as a model compound is limited, the class of dansyl amino acids is extensively used for this purpose in molecular studies, particularly in the investigation of chiral recognition mechanisms. scirp.orgnih.govscirp.orgnsf.govnih.govresearchgate.net These compounds serve as ideal probes to understand how chiral selectors, such as cyclodextrins or chiral polymers, differentiate between enantiomers. scirp.orgnih.govscirp.orgnsf.govnih.govresearchgate.net
Molecular dynamics simulations of various dansyl amino acids interacting with chiral selectors have provided deep insights into the forces driving chiral recognition. scirp.orgnih.govscirp.orgnsf.govnih.govresearchgate.net These studies reveal that the L-enantiomers of dansyl amino acids often exhibit stronger binding to specific chiral selectors compared to their D-enantiomer counterparts. nih.gov This enhanced interaction is typically attributed to a more favorable combination of hydrogen bonding and hydrophobic interactions. nsf.gov For instance, in studies with a polymeric chiral selector, poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)), the L-dansyl amino acids were found to fit better into the chiral pockets of the polymer, leading to more stable complexes. scirp.orgnih.govscirp.orgnsf.govnih.govresearchgate.net Although these studies did not specifically use this compound, the principles of chiral recognition they elucidate are directly applicable.
The fluorescent nature of the dansyl group adds another layer to its utility as a probe. Changes in the fluorescence intensity or emission wavelength upon binding to a chiral selector can be used to quantify the binding affinity and enantioselectivity of the interaction. This makes dansyl amino acids powerful tools for screening new chiral selectors and for fundamental studies of stereochemistry.
Research Gaps and Emerging Challenges in the Study of this compound
Despite the broad utility of dansyl derivatives, there are notable research gaps concerning this compound specifically. The most significant gap is the lack of detailed studies characterizing its specific interactions and applications. Much of the current knowledge is inferred from studies on other dansyl amino acids, such as those derived from leucine (B10760876) or phenylalanine. scirp.orgnih.govscirp.orgnsf.govnih.govresearchgate.net
One of the emerging challenges in this area is the need for more refined and predictive models of chiral recognition. While molecular dynamics simulations have been insightful, developing models that can accurately predict the enantioselectivity of a given chiral selector for a specific analyte like this compound remains a complex task. digitellinc.com
Furthermore, the synthesis and purification of enantiomerically pure dansyl amino acids can be challenging. chromatographytoday.com Ensuring the high purity required for use as an analytical standard or in sensitive binding assays is a critical step that requires robust quality control. There is a need for more research to optimize the synthesis and purification processes for these compounds.
Future research should focus on detailed experimental studies of this compound, including its spectroscopic properties in various environments, its binding affinities with a range of chiral selectors, and its performance in modern analytical techniques such as ultra-high-performance liquid chromatography (UHPLC) and capillary electrophoresis (CE). Such studies will help to fill the existing knowledge gaps and unlock the full potential of this valuable chemical probe.
Data Tables
Table 1: Physicochemical Properties of Dansyl-L-Valine and its Cyclohexylammonium Salt
| Property | Dansyl-L-Valine | Dansyl-DL-Valine Cyclohexylammonium Salt |
| CAS Number | 1098-50-6 cookechem.com | 84540-67-0 sielc.com |
| Molecular Formula | C17H22N2O4S cookechem.com | C17H22N2O4S • C6H13N sielc.com |
| Molecular Weight | 350.43 g/mol cookechem.com | 449.61 g/mol sielc.com |
| Appearance | White to light yellow crystalline powder cookechem.com | Data not available |
| Melting Point | 140 °C cookechem.com | Data not available |
Table 2: Summary of Molecular Dynamics Simulation Findings for Chiral Recognition of Dansyl Amino Acids with Poly(SULV)
| Dansyl Amino Acid | Favored Enantiomer for Binding | Calculated Binding Free Energy (L-enantiomer) | Calculated Binding Free Energy (D-enantiomer) | Key Interactions |
| Dansyl-Leucine | L nih.gov | -21.89 kJ/mol nih.gov | -14.58 kJ/mol nih.gov | Hydrogen bonding and hydrophobic interactions within the micellar core. nsf.gov |
| Dansyl-Norleucine | L nih.gov | -22.18 kJ/mol nih.gov | -15.95 kJ/mol nih.gov | Stronger hydrogen bonding for the L-enantiomer. nih.gov |
| Dansyl-Phenylalanine | L nih.gov | -13.33 kJ/mol nih.gov | -12.10 kJ/mol nih.gov | Specific orientation within the chiral pocket of the polymer. nih.gov |
| Dansyl-Tryptophan | L nih.gov | -21.33 kJ/mol nih.gov | -13.64 kJ/mol nih.gov | Enhanced fit of the L-enantiomer in the binding site. nih.gov |
This table presents data from studies on related dansyl amino acids to illustrate the principles of chiral recognition that would be applicable to Dansyl-L-Valine.
Properties
CAS No. |
102783-48-2 |
|---|---|
Molecular Formula |
C23H36N3O4S+ |
Molecular Weight |
450.61464 |
Origin of Product |
United States |
Advanced Synthetic and Derivatization Strategies Involving Dansyl L Valine Cyclohexylammonium
Methodologies for the Preparation of Dansyl-L-Valine Cyclohexylammonium
The synthesis of this compound is a two-step process involving the initial dansylation of the amino acid L-Valine, followed by the formation of the cyclohexylammonium salt. Each step is critical for yielding a stable, high-purity product suitable for analytical applications.
Optimization of Dansylation Reaction Conditions
The core of the synthesis is the dansylation reaction, where dansyl chloride reacts with the primary amino group of L-Valine to form a stable sulfonamide bond. rsc.org This reaction is typically performed as a pre-column derivatization for analytical purposes, but the principles apply to bulk synthesis as well. rsc.orgnih.gov The efficiency and completeness of this reaction are highly dependent on several parameters that must be carefully optimized.
The reaction is generally carried out in an aqueous-organic solvent mixture, such as acetone-water or acetonitrile-water, to accommodate the solubility of both the polar amino acid and the nonpolar dansyl chloride. rsc.org The pH of the reaction medium is one of the most critical factors. A basic pH, typically between 9.5 and 10.0, is required to ensure the amino group of valine is deprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride. rsc.orgwikipedia.org Sodium carbonate or bicarbonate buffers are commonly used to maintain this alkaline environment. nih.gov
Temperature and reaction time are also key variables. The dansylation reaction is often performed at elevated temperatures to increase the reaction rate, with conditions ranging from 38°C for 90–120 minutes to 60–80°C for 60 minutes. rsc.orgsu.se However, prolonged reaction times or excessively high temperatures can lead to the degradation of the desired dansyl-amino acid product and the formation of by-products like dansylamide (B1669799) and dansyl sulfonic acid. unipd.it To prevent this, the reaction is often quenched after an optimal period by adding a reagent that consumes the excess dansyl chloride. nih.govunipd.it
Table 1: Optimized Conditions for Dansylation of Amino Acids
| Parameter | Optimized Condition | Rationale | Source(s) |
|---|---|---|---|
| Solvent | Aqueous-Organic Mixture (e.g., Acetone-Water, Acetonitrile-Water) | Solubilizes both polar amino acids and nonpolar dansyl chloride. | rsc.org |
| pH | 9.5 - 10.0 | Ensures the amino group is deprotonated and nucleophilic. | rsc.orgwikipedia.org |
| Buffer | Sodium Carbonate/Bicarbonate | Maintains the required alkaline pH during the reaction. | nih.gov |
| Temperature | 38°C - 80°C | Increases reaction rate for maximum yield. | rsc.orgsu.se |
| Time | 35 - 120 minutes | Allows the reaction to proceed to completion without significant product degradation. | rsc.orgnih.gov |
| Quenching | Addition of Ammonium (B1175870) Hydroxide or other primary/secondary amines | Stops the reaction by consuming excess dansyl chloride, preventing side reactions. | nih.govunipd.it |
Synthesis of Chiral Dansyl-Amino Acid Salt Forms
Following the dansylation of L-Valine, the resulting Dansyl-L-Valine can be converted into a salt form. The formation of the cyclohexylammonium salt provides a stable, crystalline solid that is easier to handle, purify, and weigh accurately compared to the free acid form. nih.govepa.gov This is particularly important when preparing standards for quantitative analytical methods.
The synthesis involves dissolving the Dansyl-L-Valine free acid in a suitable organic solvent and adding cyclohexylamine (B46788). The basic cyclohexylamine deprotonates the carboxylic acid group of the dansyl-amino acid, forming the corresponding cyclohexylammonium carboxylate salt. The salt typically precipitates from the solution or can be isolated by evaporation of the solvent. This straightforward acid-base reaction yields the final product, this compound salt, which is commercially available as a high-purity analytical standard. nih.govepa.govnih.gov
Derivatization Principles for Enhanced Analytical Performance
The primary motivation for converting L-Valine to its dansylated derivative is to enhance its detectability in analytical systems. Amino acids like valine lack strong chromophores or fluorophores, making their direct detection by UV or fluorescence spectroscopy difficult and insensitive. nih.gov
Pre-column Derivatization Techniques for Amino Acid Analysis
Pre-column derivatization is a strategy where the analyte is chemically modified before its introduction into the analytical separation system, such as High-Performance Liquid Chromatography (HPLC). rsc.org Dansyl chloride is a classic and widely used pre-column derivatization reagent for amino acid analysis for several reasons:
Robust Reaction: The dansylation reaction is well-characterized, simple, and robust, reliably reacting with both primary and secondary amino groups. rsc.orgnih.gov
High Sensitivity: The dansyl group is intensely fluorescent and possesses strong UV absorbance, allowing for very low detection limits. rsc.orgnih.gov
Improved Separation: The introduction of the large, hydrophobic dansyl group significantly alters the chromatographic properties of the amino acids, enabling their separation on common reversed-phase HPLC columns. nih.gov
This technique has been successfully applied to the analysis of amino acids in a wide variety of complex biological samples, including brain tissue, plasma, and protein hydrolysates. rsc.orgacs.org
Functionalization for Improved Chromatographic and Spectrometric Response
The functionalization of valine with the dansyl group dramatically improves its response in both chromatography and spectrometry. The hydrophobic naphthalene (B1677914) ring of the dansyl moiety increases the retention of the otherwise polar amino acid on reversed-phase (C8 or C18) HPLC columns, allowing for effective separation from other sample components. rsc.orgnih.gov
For spectrometric detection, the dansyl group offers two powerful modes of analysis:
UV-Visible Absorbance: Dansylated amino acids exhibit strong absorbance at specific wavelengths in the UV spectrum (e.g., around 250 nm), enabling sensitive quantification with a standard UV detector. su.se
Fluorescence: The most significant advantage is the native fluorescence of the dansyl group. It can be excited by UV light (around 324-365 nm) and emits light in the visible spectrum (around 559 nm), a region where few biological molecules interfere. rsc.org This results in highly sensitive and selective detection.
Mass Spectrometry (MS): In LC-MS analysis, the dansyl group is also beneficial. The tertiary amine in the dimethylamino portion of the structure readily accepts a proton, which boosts the signal in positive mode electrospray ionization (ESI-MS). nih.gov This enhanced ionization efficiency contributes to the low detection limits achievable with LC-MS methods for amino acid analysis.
Table 2: Spectrometric Properties of Dansyl-Amino Acids
| Property | Wavelength/Mode | Advantage | Source(s) |
|---|---|---|---|
| UV Absorbance Maximum | ~250 nm | Allows for sensitive UV detection in HPLC. | su.se |
| Fluorescence Excitation | ~324 - 365 nm | Enables highly selective and sensitive fluorescence detection. | rsc.org |
| Fluorescence Emission | ~559 nm | Emission in the visible range minimizes interference from biological matrices. | rsc.org |
| Mass Spectrometry | Positive Mode ESI | The tertiary amine enhances protonation and boosts signal intensity. | nih.gov |
Chemoenzymatic Approaches to Dansyl-Valine Enantiomers
The synthesis of enantiomerically pure compounds is of paramount importance in many fields. While this article focuses on Dansyl-L-Valine, the analysis and synthesis of its counterpart, Dansyl-D-Valine, are also relevant, particularly in studies of chiral recognition and in identifying the presence of D-amino acids in biological systems. Chemoenzymatic methods, which combine chemical synthesis with the high selectivity of biological catalysts (enzymes), offer powerful strategies for producing enantiopure molecules.
While specific literature detailing the chemoenzymatic synthesis of Dansyl-Valine enantiomers is scarce, established enzymatic methods for the resolution of chiral amines and amino acids can be readily applied. A prominent strategy is Dynamic Kinetic Resolution (DKR) . wikipedia.orgsu.se This process combines the kinetic resolution of a racemic mixture by an enzyme with the in-situ racemization of the unreacted enantiomer by a chemical catalyst. su.se
A potential DKR approach for Dansyl-DL-Valine could involve:
Racemic Starting Material: Starting with chemically synthesized racemic Dansyl-DL-Valine.
Enzymatic Resolution: Using a highly enantioselective enzyme, such as a lipase (B570770) (e.g., Candida antarctica Lipase B, CALB), to selectively catalyze a reaction on one enantiomer. For instance, the lipase could selectively esterify the carboxylic acid of Dansyl-L-Valine, leaving Dansyl-D-Valine unreacted.
In-situ Racemization: Simultaneously, a chemical catalyst (e.g., a ruthenium complex) would be used to continuously convert the unreacted Dansyl-D-Valine back into the racemic Dansyl-DL-Valine mixture. su.se
This cycle ensures that the substrate for the enzyme is constantly replenished, theoretically allowing for the conversion of 100% of the starting racemic mixture into a single, enantiopure product (in this case, an ester of Dansyl-L-Valine), which can then be hydrolyzed to yield the desired enantiopure acid. wikipedia.org Other enzymatic approaches, such as the use of stereoselective amino acid amidases or dehydrogenases, also represent viable pathways for the asymmetric synthesis of chiral amino acid derivatives. rsc.orgnih.gov
Sophisticated Spectroscopic and Spectrometric Characterization of Dansyl L Valine Cyclohexylammonium
Advanced Fluorescence Spectroscopic Investigations
Fluorescence spectroscopy is a primary tool for investigating the properties of dansyl-conjugated molecules due to the high sensitivity of the dansyl fluorophore to its local environment.
The fluorescence quantum yield (Φ) and lifetime (τ) are fundamental parameters that describe the efficiency and dynamics of the fluorescence process. The quantum yield of a dansyl group is highly dependent on the polarity of its solvent environment. omlc.org For instance, the fluorescence yield for dansyl glycine (B1666218) ranges from 0.07 in water to a significantly higher 0.66 in the less polar solvent dioxane. omlc.org This sensitivity allows Dansyl-L-Valine Cyclohexylammonium to act as a probe for the hydrophobicity of its microenvironment, such as the binding sites in proteins.
Fluorescence lifetime measurements, often conducted using time-resolved spectroscopy, provide further details about the excited state dynamics. For dansyl compounds, fluorescence lifetimes can be influenced by solvent reorientation around the excited-state dipole moment. nih.govevidentscientific.com The time-resolved emission spectra of dansyl derivatives can show significant red shifts over nanosecond timescales as polar solvent molecules reorient around the excited fluorophore. nih.gov This phenomenon makes lifetime measurements a powerful tool for probing the dynamics of the probe's surroundings.
Table 1: Representative Fluorescence Properties of Dansyl Derivatives in Different Solvents
| Dansyl Derivative | Solvent | Quantum Yield (Φ) | Emission Maximum (λem) |
|---|---|---|---|
| Dansyl Glycine | Water | 0.07 omlc.org | ~580 nm |
| Dansyl Glycine | Dioxane | 0.66 omlc.org | ~510 nm |
| Thienyl-based Dansyl | Hexane | - | 456 nm rsc.org |
Note: Data for this compound is not specifically available; however, the data for related dansyl compounds illustrates the general principles.
The emission spectrum of the dansyl fluorophore is exceptionally sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. evidentscientific.com In non-polar solvents, the emission spectrum is typically structured and appears at shorter wavelengths. rsc.org As the solvent polarity increases, the emission maximum undergoes a significant red shift (to longer wavelengths), and the spectral bandwidth often increases. evidentscientific.comrsc.org
This pronounced Stokes shift is attributed to the larger dipole moment of the dansyl group in the excited state compared to the ground state. rsc.org Upon excitation, the fluorophore's electronic distribution changes, and in a polar solvent, the surrounding solvent molecules reorient to stabilize the excited state, thus lowering its energy and resulting in a red-shifted emission. evidentscientific.com This property is invaluable for studying ligand-binding events or conformational changes in macromolecules that alter the local environment of the attached dansyl probe.
Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov
For a molecule with the complexity of this compound, one-dimensional NMR (¹H and ¹³C) provides initial information, but multi-dimensional NMR techniques are essential for a complete structural assignment. researchgate.netmdpi.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms. numberanalytics.com
COSY experiments would reveal proton-proton couplings within the valine, cyclohexyl, and dimethylamino groups.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons in the valine side chain, the cyclohexyl ring, and the naphthalene (B1677914) core. numberanalytics.com
HMBC provides information about longer-range couplings (typically 2-3 bonds), which is critical for connecting the different fragments of the molecule, for example, confirming the linkage between the sulfonyl group and the naphthalene ring, and the valine nitrogen to the sulfonyl group. numberanalytics.com
Table 2: Application of Multi-dimensional NMR Techniques for this compound
| NMR Technique | Information Provided | Application to this compound |
|---|---|---|
| COSY | ¹H-¹H correlations through bonds | Establishes connectivity within the valine and cyclohexyl moieties. |
| HSQC | ¹H-¹³C correlations (one bond) | Assigns carbons directly attached to protons. numberanalytics.com |
| HMBC | ¹H-¹³C correlations (multiple bonds) | Confirms the connectivity between the dansyl, valine, and cyclohexylammonium parts. numberanalytics.com |
| NOESY/ROESY | ¹H-¹H correlations through space | Provides information on the 3D fold and conformation of the molecule. |
When this compound acts as a ligand binding to a larger macromolecule, such as a protein or receptor, NMR can be used to monitor the resulting conformational changes in both the ligand and the target. nih.govelifesciences.org Upon binding, changes in the chemical shifts and line widths of the NMR signals for the valine or dansyl protons can be observed. nih.gov
These changes, known as ligand-induced shifts, provide information about the binding interface and the alteration of the ligand's conformation upon binding. nih.gov Furthermore, techniques like Saturation Transfer Difference (STD) NMR can identify which protons of the ligand are in close proximity to the macromolecule, effectively mapping the binding epitope.
Mass Spectrometric Techniques for Advanced Structural Insights
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the structure of this compound. mdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
When coupled with liquid chromatography (LC-MS), this technique allows for the separation and identification of the compound from complex mixtures. mdpi.com Tandem mass spectrometry (MS/MS) is particularly insightful. In an MS/MS experiment, the molecular ion of this compound is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Key expected fragments would correspond to the loss of the cyclohexylammonium counterion, cleavage of the bond between the valine and the dansyl group, and fragmentation within the dansyl moiety itself. This derivatization with a dansyl group is a common strategy to enhance the detection of amino acids in mass spectrometry. mdpi.commdpi.com
Table 3: Predicted Mass Spectrometric Fragments for this compound
| Ion | Predicted m/z (monoisotopic) | Description |
|---|---|---|
| [M+H]⁺ (of Dansyl-L-Valine) | 351.13 | Protonated Dansyl-L-Valine (loss of cyclohexylamine) |
| [Dansyl]⁺ | 234.06 | Fragment corresponding to the dansyl group |
| [Valine-H]⁻ | 116.07 | Fragment corresponding to the deprotonated valine |
Note: These are predicted values for illustrative purposes. Actual observed m/z may vary based on instrumentation and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of molecules, enabling the resolution of an ion's isotopic fine structure. For a compound like this compound, HRMS can distinguish between ions that have the same nominal mass but differ due to the presence of various stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Oxygen-18 (¹⁸O), and Deuterium (²H).
The molecular formula for this compound is C₂₃H₃₅N₃O₄S. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, possess the resolving power to separate the peak of the most abundant isotopologue (containing only ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S) from peaks corresponding to molecules containing one or more heavy isotopes. The measurement of the fine structure of these isotopic peak clusters is crucial for unambiguous elemental composition determination. nih.gov
The analysis provides a unique isotopic pattern, where the relative abundances of the isotopologue peaks are determined by the natural abundance of each isotope and the number of atoms of that element in the molecule. For instance, the peak corresponding to a single ¹³C substitution (M+1) will be the most intense of the isotopic peaks, followed by contributions from other isotopes. Resolving these peaks and comparing their measured mass-to-charge ratios and relative intensities to theoretical distributions allows for high-confidence confirmation of the elemental formula. nih.govnih.gov This method combines the accurate mass data with the isotopic pattern to significantly narrow down the number of possible chemical formulas for an unknown compound. nih.gov
Table 1: Theoretical Isotopic Contributions to this compound
This interactive table shows the calculated mass and relative abundance for the primary isotopologues of the protonated molecule [M+H]⁺.
| Isotopologue | Description | Theoretical m/z | Relative Abundance (%) |
| A | Monoisotopic Peak (All light isotopes) | 450.2421 | 100.00 |
| A+1 | Contains one ¹³C | 451.2455 | 25.43 |
| A+1 | Contains one ¹⁵N | 451.2392 | 1.11 |
| A+1 | Contains one ²H | 451.2484 | 0.05 |
| A+2 | Contains two ¹³C | 452.2488 | 3.23 |
| A+2 | Contains one ¹³C and one ¹⁵N | 452.2425 | 0.28 |
| A+2 | Contains one ³⁴S | 452.2378 | 4.54 |
| A+2 | Contains one ¹⁸O | 452.2465 | 0.81 |
Ion Mobility Spectrometry (IMS-MS) for Gas-Phase Conformation Studies
Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. psu.edu This method provides critical insights into the three-dimensional structure of molecules like this compound by measuring their rotationally averaged collision cross-section (CCS). The CCS is a key physical parameter that reflects the ion's conformation as it drifts through a buffer gas under the influence of a weak electric field. nih.gov
In an IMS-MS experiment, ions are generated, often by electrospray ionization, and then guided into the ion mobility cell. psu.edu Different conformers of the same mass-to-charge ratio will traverse the drift tube at different rates; compact, tightly-folded structures experience fewer collisions with the buffer gas and thus travel faster than extended, unfolded structures. This results in different drift times, allowing for their separation. chemrxiv.org
Several types of IMS instruments exist, including Drift Tube IMS (DTIMS), Traveling Wave IMS (TWIMS), and Trapped IMS (TIMS), each offering different advantages for resolving complex mixtures or subtle conformational differences. ub.edu For this compound, IMS-MS can be used to:
Identify Conformational Families: Determine if the molecule exists as a single, well-defined structure or as an ensemble of different conformers in the gas phase.
Measure CCS Values: The experimental CCS value can be compared to theoretical CCS values calculated for candidate structures generated through computational modeling (e.g., density functional theory). This comparison helps to validate or refine the predicted lowest-energy conformations. chemrxiv.org
The width of the peak in the ion mobility spectrum can also provide information on the conformational flexibility of the molecule. nih.gov A narrow peak suggests a rigid structure, while a broad peak may indicate the presence of multiple closely related conformers or a single flexible structure.
Table 2: Hypothetical IMS-MS Data for this compound Conformers
This table illustrates how different gas-phase conformations would yield distinct experimental data.
| Conformer | Description | Predicted Drift Time (ms) | Experimental CCS (Ų) |
| 1 | Compact, folded | 15.2 | 210.5 |
| 2 | Partially extended | 16.1 | 225.3 |
| 3 | Fully extended | 17.5 | 245.8 |
Vibrational Spectroscopy (IR, Raman) for Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are directly related to its structure, bonding, and the chemical environment of its functional groups. These techniques are invaluable for studying the molecular dynamics of this compound.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Key functional groups within this compound have characteristic absorption bands:
Sulfonamide Group (SO₂-NH): Exhibits strong asymmetric and symmetric stretching vibrations.
Amine and Amide Groups: The N-H stretching and bending vibrations are sensitive to hydrogen bonding.
Carboxylate Group (COO⁻): Shows strong characteristic stretches that are indicative of its salt form.
Aromatic Rings (Naphthalene): C-H and C=C stretching vibrations provide information on the dansyl moiety.
Alkyl Groups (Valine and Cyclohexyl): C-H stretching and bending modes are prominent.
Raman Spectroscopy is a complementary light-scattering technique. xray.cz It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it well-suited for analyzing the naphthalene ring system of the dansyl group and the C-S bond of the sulfonamide. nih.gov The combination of IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational landscape.
Molecular dynamics (MD) simulations can be used to compute theoretical IR and Raman spectra. tdl.org By comparing these simulated spectra with experimental results, a detailed assignment of vibrational modes can be achieved. This correlation allows researchers to understand how specific molecular motions, such as the flexing of the valine side chain or interactions between the ionic pair, influence the vibrational spectrum. For instance, changes in the position and shape of the N-H and C=O stretching bands can provide direct evidence of the strength and nature of hydrogen bonding interactions within the molecule or between molecules. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
This table lists the expected frequency ranges for key functional groups in IR and Raman spectroscopy.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1320-1360 | IR, Raman |
| Sulfonamide (SO₂) | Symmetric Stretch | 1140-1180 | IR, Raman |
| Amide N-H | Stretch | 3200-3400 | IR |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1550-1610 | IR |
| Naphthalene C=C | Ring Stretch | 1500-1600 | Raman |
| Valine C-H | Stretch | 2870-2960 | IR, Raman |
Supramolecular Chemistry and Molecular Interactions of Dansyl L Valine Cyclohexylammonium
Host-Guest Complexation Studies
Host-guest chemistry involves the formation of unique structural complexes between a large "host" molecule and a smaller "guest" molecule. The dansyl and valine components of Dansyl-L-valine are particularly suited for engaging in these interactions, acting as guests that can be encapsulated or bound by various synthetic host molecules.
The complexation of dansylated amino acids has been explored with a variety of synthetic receptors, revealing specific and often chiral-selective interactions.
Molecular Micelles: Molecular dynamics simulations have been instrumental in understanding the chiral recognition of dansyl amino acids by amino acid-based molecular micelles, such as poly-sodium N-undecanoyl-(L)-Leucylvalinate, or poly(SULV). nih.govresearchgate.netscirp.org Although Dansyl-L-Valine was not the specific subject of these particular studies, the research on analogous compounds like Dansyl-Leucine (Dans-Leu) and Dansyl-Norleucine (Dans-Nor) provides significant insights. These studies have shown that the L-enantiomers of dansyl amino acids generally exhibit stronger binding to the poly(SULV) micelle compared to their D-enantiomer counterparts. nih.gov The recognition process is governed by a combination of hydrophobic interactions and specific hydrogen bonds between the dansyl amino acid and the dipeptide headgroup of the micelle. scirp.orgnih.gov For instance, in the case of Dansyl-L-Leucine, key hydrogen bonds were identified between the carbonyl group of the guest and the N-H group of the leucine (B10760876) residue within the micelle's core. nih.gov
Calixarenes: Calixarenes are macrocyclic compounds that can act as hosts for a variety of guest molecules. The fluorescence of the dansyl group is highly sensitive to its local environment, a property that is exploited in calixarene-based sensors. For example, a calix nih.govarene functionalized with a dansyl group at the lower rim has been shown to act as a fluorescent sensor for alkaloids like atropine (B194438) and cocaine. nih.gov The binding of a guest molecule within the calixarene (B151959) cavity alters the microenvironment of the dansyl fluorophore, leading to significant changes in its fluorescence emission, such as a strong hypsochromic (blue) shift and an increase in fluorescence intensity. nih.gov This suggests that Dansyl-L-Valine could similarly form inclusion complexes with calixarenes, with the binding event being readily detectable by fluorescence spectroscopy. The interaction would likely involve the valine side chain and the dansyl group being included in the hydrophobic cavity of the calixarene.
Cucurbiturils: Cucurbiturils are a family of macrocyclic host molecules known for their ability to encapsulate guest molecules with high affinity in aqueous solutions. Cucurbit researchgate.neturil (CB7), in particular, is known to bind to protonated amines and aromatic residues. researchgate.netnih.gov Given that Dansyl-L-Valine possesses both a hydrophobic dansyl group and a valine residue, as well as a cyclohexylammonium cation, it is a prime candidate for complexation with cucurbiturils. The binding would likely involve the encapsulation of the dansyl or valine side chain within the cucurbituril (B1219460) cavity, driven by hydrophobic and ion-dipole interactions. The complexation of drugs with cucurbiturils has been shown to enhance their stability and solubility. nih.gov
The stability of host-guest complexes is quantified by the binding constant (K), which reflects the equilibrium between the free host and guest and the complex. The stoichiometry of the complex, typically 1:1, is also a critical parameter.
For the interaction between dansyl amino acids and molecular micelles, molecular dynamics simulations have been used to calculate binding free energies, which are related to the binding constant. For example, the binding free energy for Dansyl-L-Norleucine with poly(SULV) was calculated to be -22.1763 kJ·mol⁻¹, which was stronger than that of its D-enantiomer (-15.9457 kJ·mol⁻¹), confirming the chiral selectivity of the interaction. nih.govresearchgate.net
| Dansyl Amino Acid | Binding Free Energy (kJ·mol⁻¹) |
|---|---|
| Dansyl-L-Leucine | -21.8938 |
| Dansyl-D-Leucine | -14.5811 |
| Dansyl-L-Norleucine | -22.1763 |
| Dansyl-D-Norleucine | -15.9457 |
| Dansyl-L-Tryptophan | -21.3329 |
| Dansyl-D-Tryptophan | -13.6408 |
In studies involving calixarenes, fluorescence titration is a common method to determine binding constants. The change in fluorescence intensity of the dansyl group upon addition of a guest is monitored, and the data is fitted to a binding model to extract the binding constant and stoichiometry. For instance, the interaction of a dansyl-labeled calix nih.govarene with atropine was found to correspond to a 1:1 complex formation. nih.gov Similarly, the binding of antibiotics to calixarene-based micelles has been quantified, with binding affinities (logK) in the range of 2.5 to 5.1, indicating stable complex formation. nih.gov
Probing Molecular Microenvironments and Solvation Effects
The environmentally sensitive fluorescence of the dansyl group makes Dansyl-L-Valine an excellent probe for investigating the properties of its immediate surroundings.
The dansyl fluorophore is known for its solvatochromic properties, meaning its absorption and emission spectra are dependent on the polarity of the solvent. nih.govresearchgate.net In nonpolar solvents, the fluorescence emission is typically in the blue region of the spectrum with a high quantum yield. As the solvent polarity increases, the emission maximum shifts to longer wavelengths (a bathochromic or red shift) and the fluorescence intensity often decreases. researchgate.net This phenomenon is attributed to the formation of an intramolecular charge transfer (ICT) excited state, which is stabilized by polar solvent molecules. nih.gov
This sensitivity allows Dansyl-L-Valine to be used as a probe to report on the polarity of microenvironments such as the interior of micelles, the binding pockets of proteins, or the cavities of synthetic hosts. nih.gov A blue shift in the fluorescence of Dansyl-L-Valine would indicate its presence in a nonpolar, hydrophobic environment, whereas a red shift would suggest exposure to a more polar, aqueous environment. Changes in local viscosity can also affect the fluorescence by altering the rates of non-radiative decay pathways.
The interactions between Dansyl-L-Valine and solvent molecules are complex, involving hydrogen bonding and polarity effects. In its ground state, the dansyl moiety can act as a hydrogen bond acceptor. nih.govresearchgate.net Upon excitation, the nature of these interactions can change, leading to the observed solvatochromism.
Like other amino acid derivatives, Dansyl-L-Valine may exhibit aggregation or self-assembly behavior under certain conditions, such as high concentrations or in specific solvent systems. The hydrophobic dansyl groups and valine side chains can drive aggregation to minimize contact with a polar aqueous environment, while the charged carboxylate and ammonium (B1175870) groups can influence the solubility and the structure of the aggregates. The formation of such aggregates can be studied by monitoring changes in the fluorescence spectrum, as the environment of the dansyl probe would be significantly different in an aggregated state compared to the monomeric state. The principles of peptide self-assembly, which are driven by a combination of hydrogen bonding and hydrophobic interactions, are relevant to understanding the potential aggregation of Dansyl-L-Valine. mdpi.comacs.org
Development of Supramolecular Assemblies for Specific Recognition
The specific recognition properties of Dansyl-L-Valine can be harnessed to create more complex supramolecular structures designed for particular applications. For example, the chiral recognition demonstrated with molecular micelles is a form of a supramolecular assembly designed for enantiomeric separation. nih.govresearchgate.netscirp.org
By incorporating Dansyl-L-Valine into larger systems, it is possible to develop sensors and other functional materials. For instance, a supramolecular polymer could be formed from monomers containing a recognition site for the valine moiety and a reporting group that responds to the binding of the dansyl group. The multivalent nature of such polymers can lead to enhanced binding affinities and selectivities. beilstein-journals.org The design of these systems often mimics biological processes, where weak, non-covalent interactions work in concert to achieve high specificity and efficiency.
Advanced Analytical Methodological Applications of Dansyl L Valine Cyclohexylammonium
Quantification of Amino Acids in Complex Matrices (excluding biological samples)
The quantification of amino acids in non-biological complex matrices, such as in chemical reaction monitoring, quality control of synthetic peptides, or the analysis of nutritional supplements, is a critical analytical challenge. Pre-column derivatization of amino acids using reagents like dansyl chloride to form fluorescent derivatives is a well-established and robust strategy to address this. nih.govresearchgate.net The resulting dansylated amino acids, such as Dansyl-L-Valine, exhibit excellent chromatographic behavior and can be detected with high sensitivity. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful technique for the analysis of dansylated amino acids. The dansyl group is inherently fluorescent, allowing for detection at very low concentrations. researchgate.net The derivatization reaction, which involves reacting a primary or secondary amine group of an amino acid with dansyl chloride, is typically conducted in an aqueous-organic mixture at a pH of 9.5-10 and elevated temperatures. researchgate.net
The resulting dansylated amino acids are then separated, most commonly using reversed-phase chromatography on C8 or C18 columns with a gradient elution. researchgate.net The optimization of HPLC-FLD methods focuses on achieving baseline separation of all target amino acid derivatives and maximizing the fluorescence signal. Key parameters include the mobile phase composition, gradient profile, and detector settings (excitation and emission wavelengths). For instance, dansyl derivatives show strong UV absorption around 214 nm and 246 nm, with fluorescence excitation typically in the range of 290-330 nm and emission in the range of 490-560 nm. researchgate.netunica.it
| Parameter | Typical Value/Condition | Rationale |
| Column | Reversed-Phase C8 or C18, 5 µm | Provides good retention and separation for the relatively nonpolar dansyl derivatives. researchgate.netbsu.edu |
| Mobile Phase A | Aqueous buffer (e.g., acetate, phosphate) | Controls pH and ensures reproducibility. |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) | Elutes the dansylated amino acids from the column. nih.gov |
| Elution Mode | Gradient | Allows for the separation of a wide range of amino acids with different polarities in a single run. researchgate.net |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical HPLC. |
| Fluorescence Excitation | ~290 - 330 nm | Corresponds to the absorption maximum of the dansyl group, maximizing the signal. researchgate.netunica.it |
| Fluorescence Emission | ~490 - 560 nm | The characteristic emission wavelength for dansylated compounds, ensuring specificity. researchgate.netunica.it |
This interactive table summarizes typical parameters for the HPLC-FLD analysis of dansylated amino acids.
For even greater sensitivity and structural confirmation, HPLC systems are often integrated with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). The dansyl group not only aids in chromatographic retention on reverse-phase columns but also significantly boosts the signal in positive mode electrospray ionization (ESI), a common ionization technique for LC-MS. nih.gov This is due to the presence of a tertiary amine in the dansyl moiety. nih.gov
This LC-MS/MS approach provides an exceptional level of specificity, as it measures the precise mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This allows for the unambiguous identification and quantification of amino acids even in highly complex matrices where co-elution might be an issue for fluorescence detection alone. nih.govnih.gov The method is simple and robust, making it suitable for high-throughput analysis without the need for specialized columns or ion-pairing agents that can contaminate the MS system. nih.gov
Method Development for Trace Analysis and Detection Limits
A significant advantage of using dansyl derivatization is the ability to perform trace analysis. The inherent fluorescence of the dansyl group allows for detection limits in the low picomole to femtomole range. bsu.edu Method development for trace analysis focuses on optimizing every step of the analytical process, from sample preparation and derivatization to chromatographic separation and detection, to minimize background noise and maximize the signal-to-noise ratio.
When coupled with mass spectrometry, the detection limits can be pushed even lower. The use of selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer allows for the highly selective detection of specific precursor-to-product ion transitions for each dansylated amino acid, effectively filtering out chemical noise and enhancing sensitivity.
| Analytical Technique | Reported Detection Limit Range | Reference |
| HPLC with UV Detection | Nanomole (nmol) | nih.gov |
| HPLC with Fluorescence Detection | Low Femtomole (fmol) | bsu.edu |
| LC-MS/MS | Picomole (pmol) to Femtomole (fmol) | nih.gov |
This interactive table provides examples of detection limits achievable with different analytical techniques for amino acid analysis after dansylation.
Applications in Enantiomeric Purity Determination in Research Materials
Determining the enantiomeric purity of chiral compounds, such as amino acids and synthetic peptides, is crucial in pharmaceutical development and chemical synthesis. Dansyl-L-Valine Cyclohexylammonium and related chiral derivatizing agents play a vital role in these analyses. The separation of enantiomers can be achieved by converting them into diastereomeric pairs through derivatization with a chiral reagent. nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., C18). nih.gov
Alternatively, direct enantiomeric separation can be performed using chiral chromatography. This involves the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. researchgate.net Cyclodextrin-based CSPs are commonly used for the separation of dansylated amino acid enantiomers. researchgate.net More advanced methods utilize a direct chiral HPLC separation interfaced with tandem mass spectrometry (MS/MS), which provides a rapid and accurate determination of the enantiomeric ratio without the need for a separate derivatization step to form diastereomers. nih.gov this compound can be used as a chiral selector itself or as an analytical standard in these methods. medchemexpress.com
| Method | Principle | Column Type |
| Indirect Separation | Derivatization with a chiral reagent to form diastereomers, followed by separation. | Standard Achiral (e.g., C18) |
| Direct Separation (Chiral HPLC) | Use of a chiral stationary phase (CSP) or chiral mobile phase additive to differentiate enantiomers. | Chiral (e.g., Cyclodextrin-based) |
| Direct Separation (Chiral HPLC-MS/MS) | Direct separation on a chiral column with highly specific detection by mass spectrometry. | Chiral |
This interactive table outlines common methods for determining the enantiomeric purity of amino acids using derivatization and chromatography.
Interfacing with Microfluidic and Lab-on-a-Chip Systems
Microfluidic and lab-on-a-chip technologies aim to miniaturize and integrate complex analytical processes onto a single device. psu.eduucsd.edu These systems offer numerous advantages, including drastically reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput, automated operation. rsc.org
The robust and straightforward nature of the dansylation reaction makes it highly amenable to integration into microfluidic platforms. nih.gov On a chip, precise volumes of a sample containing amino acids can be mixed with the dansyl chloride reagent in micro-reaction chambers. The subsequent separation of the fluorescent derivatives can be achieved using miniaturized chromatographic columns or electrophoretic channels fabricated directly on the chip. Detection can be accomplished using integrated fluorescence detectors (e.g., laser-induced fluorescence) or by interfacing the chip with a mass spectrometer. The ability to perform derivatization, separation, and detection in a continuous, automated fashion on a micro-scale platform represents a significant advancement for rapid and efficient chemical analysis.
Computational and Theoretical Investigations of Dansyl L Valine Cyclohexylammonium
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules. By calculating the electron density, DFT can accurately predict various molecular characteristics of Dansyl-L-Valine Cyclohexylammonium.
DFT calculations are instrumental in elucidating the electronic structure of this compound. These calculations provide information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.
The excited state properties of dansyl derivatives are of particular interest due to their fluorescent nature. sigmaaldrich.com DFT methods can predict the energies of electronic transitions, which correspond to the absorption of light. nih.gov For fluorescent molecules, understanding the electronic transitions is key to characterizing their emission spectra. nih.gov The nature of these transitions, including the orbitals involved and the change in electron distribution upon excitation, can be thoroughly analyzed.
Detailed research findings on the electronic structure and excited state properties of this compound are not extensively available in the public domain. However, related studies on similar dansylated amino acids provide a framework for the expected outcomes of such calculations.
Determining the most stable three-dimensional structure of a molecule is a fundamental application of DFT. Molecular geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, multiple low-energy conformations, or conformers, may exist. arxiv.org
Conformer analysis using DFT helps to identify the most probable shapes the molecule will adopt in different environments. This is crucial for understanding its biological activity and interactions with other molecules. The process typically involves an initial conformational search using less computationally expensive methods, followed by geometry optimization of the most promising candidates at a higher level of theory. arxiv.org
| Computational Parameter | Description |
| Functional | The choice of exchange-correlation functional (e.g., B3LYP, M06-2X) is critical for the accuracy of DFT calculations. |
| Basis Set | The basis set (e.g., 6-31G*, cc-pVDZ) determines the flexibility of the atomic orbitals used in the calculation. |
| Solvation Model | Implicit solvation models (e.g., PCM, SMD) can be used to simulate the effect of a solvent on the molecular geometry. |
Specific optimized geometries and conformer populations for this compound would require dedicated computational studies.
DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of spectral bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted with a high degree of accuracy. These predictions are valuable for interpreting complex NMR spectra and confirming the structure of the molecule.
While general principles of spectroscopic parameter prediction using DFT are well-established, specific predicted values for this compound are not readily found in the literature and would be the result of a dedicated research study.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is particularly useful for studying complex processes such as chiral recognition and the influence of solvent on molecular behavior. scirp.orgresearchgate.netnih.gov
Chiral recognition is a critical process in many biological and chemical systems. digitellinc.com MD simulations have been successfully employed to investigate the mechanisms by which chiral molecules, such as dansylated amino acids, are differentiated by a chiral selector. scirp.orgresearchgate.netnih.govdigitellinc.com
In a typical simulation, the dansyl amino acid enantiomers are placed in a system containing a chiral selector, such as an amino acid-based molecular micelle. scirp.orgresearchgate.netnih.govnsf.gov The simulation then tracks the interactions between the enantiomers and the selector over time. By analyzing the trajectories, researchers can identify the key intermolecular forces responsible for chiral discrimination, such as hydrogen bonding, hydrophobic interactions, and steric hindrance. nsf.govnih.gov
A study on the chiral separation of dansyl amino acids using poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly-SULV) as a chiral selector demonstrated that MD simulations could successfully predict the experimentally observed elution order. scirp.orgresearchgate.netnih.govnsf.gov The binding free energies calculated from the simulations showed that the L-enantiomers bound more strongly to the chiral selector than the D-enantiomers. scirp.orgresearchgate.netnih.gov
Binding Free Energy of Dansyl Amino Acid Enantiomers with Poly-SULV scirp.orgresearchgate.netnih.gov
| Dansyl Amino Acid | L-Enantiomer Binding Free Energy (kJ·mol⁻¹) | D-Enantiomer Binding Free Energy (kJ·mol⁻¹) |
| Dansyl-Leucine | -21.8938 | -14.5811 |
| Dansyl-Norleucine | -22.1763 | -15.9457 |
| Dansyl-Tryptophan | -21.3329 | -13.6408 |
| Dansyl-Phenylalanine | -13.3349 | -12.0959 |
These simulations revealed the importance of specific binding pockets within the chiral selector and the role of hydrogen bonding in stabilizing the diastereomeric complexes. scirp.orgnsf.gov For example, in the case of Dansyl-D-Leucine, two significant hydrogen bonds were identified between the analyte and the chiral selector. nsf.govnih.gov
The solvent plays a crucial role in determining the conformation and interactions of molecules in solution. nih.gov MD simulations are an excellent tool for studying these solvent effects at a microscopic level. By explicitly including solvent molecules in the simulation box, it is possible to observe how they interact with the solute and influence its behavior.
For this compound, MD simulations can provide insights into:
The hydration shell around the molecule and the specific interactions between water molecules and the dansyl, valine, and cyclohexylammonium moieties.
The influence of the solvent on the conformational equilibrium of the molecule.
The role of the solvent in mediating interactions between the dansyl compound and other molecules, which is particularly relevant for understanding its behavior in chromatographic separations and biological systems.
The simulations can quantify various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Hydrogen bond analysis can also be performed to understand the hydrogen bonding network between the solute and the solvent.
Computational Modeling of Supramolecular Host-Guest Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where computational modeling has proven to be particularly insightful. This compound, with its fluorescent dansyl group and chiral amino acid moiety, is an excellent candidate for host-guest studies. Computational techniques such as molecular dynamics (MD) simulations and molecular docking are employed to understand the intricate interactions that govern the formation and stability of complexes with host molecules like cyclodextrins and molecular micelles. scirp.org
Molecular dynamics simulations allow for the examination of the dynamic behavior of the dansyl-L-valine guest within a host cavity over time. These simulations can reveal crucial information about the binding modes, conformational changes, and the specific intermolecular forces at play, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. For instance, studies on similar dansylated amino acids interacting with molecular micelles, like poly-sodium N-undecanoyl-(L)-leucylvalinate (poly-SULV), have demonstrated that the L-enantiomers often exhibit stronger binding affinities than their D-enantiomer counterparts. nih.gov This chiral recognition is critical in applications such as enantiomeric separation.
Table 1: Computationally-Calculated Binding Free Energy for Dansyl Amino Acid Enantiomers with a Molecular Micelle (poly-SULV) nih.gov
| Dansyl Amino Acid | Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ·mol⁻¹) |
| Dansyl-Leucine | L | 1 | -21.8938 |
| D | 1 | -14.5811 | |
| Dansyl-Norleucine | L | 1 | -22.1763 |
| D | 1 | -15.9457 | |
| Dansyl-Tryptophan | L | 3 | -21.3329 |
| D | 3 | -13.6408 | |
| Dansyl-Phenylalanine | L | 3 | -13.3349 |
| D | 3 | -12.0959 |
Molecular mechanics modeling is another powerful tool used to investigate these interactions, particularly with hosts like cyclodextrins. oup.com These models can predict the most stable conformations of the inclusion complex and estimate the binding energies. For dansylated amino acids, the bulky dansyl group can be encapsulated within the hydrophobic cavity of a cyclodextrin, leading to changes in the spectroscopic properties of the fluorophore, a phenomenon that is valuable for sensing applications. nih.govnih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at building models that can predict the properties of a chemical compound based on its molecular structure. For a fluorescent molecule like this compound, QSPR can be particularly useful for predicting its photophysical properties, such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime. nih.govyoutube.com
The fundamental principle of QSPR is to find a mathematical relationship between the molecular descriptors of a compound and its experimentally determined properties. Molecular descriptors are numerical values that encode different aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features.
A typical QSPR study involves the following steps:
Data Set Collection: A dataset of molecules with known properties is compiled. For instance, a study on fluorescent dyes might include a wide range of compounds with their measured absorption and emission wavelengths. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms like random forests and support vector machines, are used to build a predictive model. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For this compound, a QSPR model could be developed to predict its fluorescence behavior in different solvent environments or when interacting with various host molecules. Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), can provide highly accurate information about the electronic structure of the molecule, which is crucial for predicting its fluorescence properties. nih.govnih.gov
Table 2: Example of Descriptors Used in QSPR Models for Fluorescence Properties nih.gov
| Descriptor Type | Example Descriptors | Predicted Property |
| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment | Absorption Wavelength, Emission Wavelength |
| Topological | Connectivity Indices, Shape Indices | Solubility, Binding Affinity |
| Constitutional | Molecular Weight, Number of Rings | General Physical Properties |
| Solvent Descriptors | Polarity, Refractive Index | Solvent Effects on Fluorescence |
By establishing a reliable QSPR model, researchers can screen virtual libraries of similar compounds to identify candidates with desired properties without the need for extensive and time-consuming experimental synthesis and characterization. nih.gov This predictive capability accelerates the discovery and design of new fluorescent probes and materials with tailored functionalities.
Emerging Research Frontiers and Future Perspectives for Dansyl L Valine Cyclohexylammonium
Integration with Artificial Intelligence and Machine Learning for Method Development
The burgeoning fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical and biochemical analysis, and Dansyl-L-Valine Cyclohexylammonium stands to be a significant beneficiary of this technological wave. The primary application of this compound has been in chromatography, particularly for the separation of enantiomers. nih.gov AI and ML offer powerful tools to optimize and enhance these separation methods.
Machine learning algorithms, particularly deep learning models, are increasingly being used to predict chromatographic retention times with high accuracy. nih.gov For complex mixtures, predicting the elution order and resolution of analytes like dansylated amino acids can be a time-consuming and resource-intensive process. acs.org AI models can be trained on large datasets of chromatographic runs to learn the intricate relationships between mobile phase composition, stationary phase characteristics, and the physicochemical properties of analytes. rsc.orgsigmaaldrich.com This predictive capability can significantly accelerate method development for HPLC and UHPLC systems. acs.orggoogle.comnih.gov
A key area where AI can make a substantial impact is in the enantioselective separation of chiral compounds. nih.govrsc.org The chiral nature of the L-valine component of this compound makes it an ideal candidate for use as a chiral selector or as an analyte in the development of new chiral separation methods. sigmaaldrich.comresearchgate.net ML models can be developed to predict the enantioselectivity of chiral stationary phases for a range of molecules, including dansylated amino acids. mdpi.com By analyzing the structural features of both the chiral selector and the analyte, these models can guide the design of more efficient and selective separation systems.
Interactive Table:
| AI/ML Application Area | Potential Impact on this compound Research | Key Machine Learning Models | Relevant Research Findings |
|---|---|---|---|
| Retention Time Prediction | Accelerated development of HPLC methods for separating dansylated compounds. | Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), Gradient Boosting | ML models can predict retention times in reversed-phase liquid chromatography for various gradient elution modes. nih.gov |
| Enantioselective Separation | Optimization of chiral separation methods using Dansyl-L-Valine as a chiral probe. | Quantitative Structure-Enantioselective Retention Relationship (QSERR) models, Deep Learning | AI and ML can accelerate the discovery and optimization of catalysts for enantioselective transformations. nih.gov |
| Automated Peak Integration | Improved accuracy and throughput of quantitative analysis of dansylated amino acids. | Convolutional Neural Networks (CNNs), Recurrent Neural Networks (RNNs) | AI algorithms are being developed to automate the integration of chromatographic peaks. rsc.org |
Novel Applications in Materials Science and Nano-Chemistry
The unique photophysical properties of the dansyl group, combined with the specific functionalities of the valine and cyclohexylammonium components, make this compound a promising candidate for novel applications in materials science and nano-chemistry. The strong fluorescence of the dansyl moiety, which is sensitive to the local environment, allows it to be used as a probe to study molecular interactions and dynamics. nih.govnih.govnih.gov
In polymer science, fluorescent probes are valuable tools for monitoring polymerization processes, determining glass transition temperatures, and studying the morphology of polymer blends. nih.gov this compound could be incorporated into polymer chains or used as a dopant to create fluorescent materials. The valine and cyclohexylammonium groups can influence the compatibility of the probe with the polymer matrix and provide specific interaction sites.
The field of nano-chemistry offers exciting opportunities for the application of this compound. Functionalized nanoparticles are being developed for a wide range of applications, including bioimaging, sensing, and drug delivery. nih.govnih.govmdpi.com The amino acid and cyclohexylammonium moieties of this compound can be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. nih.govacs.org This functionalization can improve the stability and biocompatibility of the nanoparticles and provide a fluorescent signal for their detection and tracking. rsc.orgmdpi.com
Interactive Table:
| Application Area | Potential Role of this compound | Key Properties | Relevant Research Findings |
|---|---|---|---|
| Fluorescent Polymers | As a fluorescent monomer or dopant to create smart materials that respond to environmental changes. | Environmentally sensitive fluorescence, potential for specific interactions through valine and cyclohexylammonium groups. | Chemically modified dansyl probes have been used for ion and proton detection in polymers. nih.gov |
| Functionalized Nanoparticles | As a surface ligand for gold or silica nanoparticles for bioimaging and sensing applications. | Fluorescence for detection, amino acid and cyclohexylammonium groups for surface attachment and biocompatibility. | Amino acid-functionalized gold nanoparticles have been synthesized for interaction with lipid bilayers. acs.org Dansyl-based probes have been developed for detecting heavy-metal-based nanomaterials. mdpi.com |
| Chiral Materials | As a building block for the creation of chiral materials with unique optical and electronic properties. | Inherent chirality of the L-valine moiety. | Chiral materials are being explored for applications in circularly polarized optoelectronics and biosensing. nanoge.orgnih.gov |
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. The synthesis of this compound and its derivatives can be made more sustainable by adopting greener synthetic routes.
The formation of the amide bond between dansyl chloride and L-valine is a key step in the synthesis. Traditional methods for amide bond formation often use hazardous reagents and solvents. researchgate.net Green alternatives include enzymatic catalysis and solvent-free synthesis. nih.govresearchgate.netsemanticscholar.org Lipases, for example, have been shown to be effective catalysts for the amidation of carboxylic acids with amines in green solvents. nih.gov The enzymatic synthesis of N-acyl amino acid amides is a promising green route for the production of compounds like Dansyl-L-Valine. nih.gov
The use of cyclohexylamine (B46788) in the formation of the cyclohexylammonium salt also presents opportunities for green chemistry. Solvent-free methods for the synthesis of amides from carboxylic acids and amines have been developed, which can reduce the use of volatile organic compounds. researchgate.netsemanticscholar.org Additionally, the use of ultrasonic radiation has been shown to promote acetylation reactions of amines without the need for solvents or other catalysts. google.com
Interactive Table:
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Advantages |
|---|---|---|---|
| Amide Bond Formation (Dansyl-Valine) | Use of coupling reagents and organic solvents. researchgate.net | Enzymatic synthesis using lipases; solvent-free synthesis. nih.govresearchgate.netnih.gov | Mild reaction conditions, reduced waste, use of renewable catalysts. |
| Salt Formation (Cyclohexylammonium) | Reaction in organic solvents. | Solvent-free reaction or use of green solvents like cyclopentyl methyl ether. nih.govsemanticscholar.org | Reduced use of volatile organic compounds, simplified workup. |
| Derivatization | Conventional heating and use of hazardous reagents. | Ultrasonic radiation-promoted reactions. google.com | Shorter reaction times, higher yields, no need for catalysts or solvents. |
Challenges and Opportunities in Expanding Research Applications
While the future prospects for this compound are promising, there are several challenges that need to be addressed to fully realize its potential. The sensitivity and selectivity of fluorescent probes are critical for their application in complex biological systems. nih.govnih.gov While the dansyl group is a well-established fluorophore, its performance can be affected by factors such as pH and the polarity of the microenvironment. nih.govnih.gov Further research is needed to optimize the photophysical properties of dansyl-containing probes for specific applications.
The synthesis and purification of highly pure this compound can be challenging, particularly on a large scale. The development of robust and scalable synthetic methods, incorporating green chemistry principles, is essential for its wider adoption in research and industry.
Despite these challenges, the opportunities for expanding the research applications of this compound are vast. Its inherent chirality makes it a valuable tool for the development of new chiral materials and separation technologies. nanoge.orgyoutube.com The combination of a fluorescent reporter group with a chiral amino acid in a single molecule offers unique advantages for studying chiral recognition events and for the development of chiroptical sensors.
The functionalization of nanomaterials with this compound opens up new possibilities in bionanotechnology. rsc.org These functionalized nanoparticles could be used for targeted imaging of cells and tissues, as well as for the development of novel diagnostic and therapeutic agents. rsc.org The continued exploration of the fundamental properties of this versatile compound will undoubtedly lead to new and exciting discoveries in a wide range of scientific fields.
Q & A
Q. How can researchers confirm the structural identity of DANSYL-L-VALINE CYCLOHEXYLAMMONIUM during synthesis?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) to verify the molecular weight ([C₃₂H₄₅N₃O₆S]⁺) and compare it with theoretical values.
- Employ ¹H/¹³C NMR spectroscopy to analyze the dansyl group (characteristic aromatic proton signals at δ 8.5–7.0 ppm) and cyclohexylammonium moiety (cyclohexane ring protons at δ 1.0–2.5 ppm). Cross-validate with literature data for dansyl derivatives .
- Perform X-ray crystallography if single crystals are obtainable. Software like SHELXL can refine structural parameters, ensuring bond lengths and angles align with expected geometries .
Q. What experimental protocols are critical for ensuring reproducibility in synthesizing this compound?
Methodological Answer:
- Document reaction conditions (temperature, solvent purity, stoichiometry) meticulously. For example, use anhydrous dimethylformamide (DMF) to avoid hydrolysis of the dansyl chloride intermediate.
- Include purification steps (e.g., column chromatography with silica gel, recrystallization in ethanol/water) to isolate the compound from byproducts.
- Validate purity via HPLC (C18 column, acetonitrile/water gradient) and report retention times .
Advanced Research Questions
Q. How should researchers resolve discrepancies between observed and theoretical spectral data for this compound?
Methodological Answer:
- Replicate experiments : Ensure spectral anomalies are not due to instrumental drift or sample contamination .
- Cross-reference with analogs : Compare NMR/IR data with structurally similar compounds (e.g., DANSYL-L-ISOLEUCINE CYCLOHEXYLAMMONIUM) to identify unexpected shifts or splitting patterns .
- Computational validation : Use density functional theory (DFT) to simulate NMR/IR spectra and assess deviations caused by conformational flexibility or solvent effects .
Q. What strategies are effective for analyzing crystallographic data of this compound when twinning or low-resolution data occurs?
Methodological Answer:
- Apply SHELXD/SHELXE for phase determination in cases of twinning. Use the HKLF5 format in SHELXL to refine twinned data .
- Optimize data collection: Increase exposure time or use synchrotron radiation for low-resolution datasets.
- Validate with R-factors : A final R₁ < 0.05 and wR₂ < 0.10 indicate reliable refinement. Discrepancies may require revisiting the disorder model or hydrogen-bonding networks .
Q. How can researchers address low recovery yields during purification of this compound?
Methodological Answer:
- Troubleshoot solubility : Test alternative solvent systems (e.g., dichloromethane/methanol) to improve crystallization efficiency.
- Optimize pH : Adjust ammonium salt formation by titrating with cyclohexylamine in a controlled pH range (6.5–7.5) to enhance precipitation .
- Quantify losses via mass balance analysis : Compare crude reaction mass with purified product to identify steps with significant attrition (e.g., filtration or rotary evaporation) .
Data Interpretation and Contradiction Analysis
Q. How should conflicting results from fluorescence quenching studies involving this compound be analyzed?
Methodological Answer:
- Control experiments : Rule out inner-filter effects or solvent polarity impacts by measuring fluorescence in varying buffer systems (e.g., Tris-HCl vs. phosphate) .
- Statistical validation : Apply Student’s t-test to assess significance of observed quenching differences between triplicate runs.
- Compare with dansyl analogs : If quenching efficiency deviates from DANSYL-L-NORVALINE derivatives, evaluate steric or electronic differences in the valine side chain .
Q. What methodologies are recommended for validating the enantiomeric purity of this compound?
Methodological Answer:
- Use chiral HPLC with a cellulose-based stationary phase and UV detection at 330 nm (λmax for dansyl). Compare retention times with DANSYL-D-VALINE standards.
- Perform optical rotation measurements ([α]D) and cross-check against literature values for L-configuration dansyl-amino acids .
- Circular dichroism (CD) spectroscopy can confirm the absence of racemization by detecting Cotton effects in the dansyl chromophore region (250–400 nm) .
Experimental Design and Optimization
Q. How can researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/vis lamp) for 4–8 weeks.
- Monitor degradation via HPLC-MS to identify breakdown products (e.g., free dansyl acid or valine).
- Establish acceptance criteria : ≤5% degradation under recommended storage (4°C, desiccated, amber vial) .
Q. What advanced techniques are suitable for probing the supramolecular interactions of this compound in host-guest systems?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Ka) and thermodynamic parameters (ΔH, ΔS) with cyclodextrins or calixarenes.
- Surface plasmon resonance (SPR) : Measure real-time association/dissociation kinetics when immobilized on a sensor chip.
- Molecular dynamics simulations : Model dansyl group orientation within host cavities to explain selectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
